2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a triazole ring and an alcohol functional group, which imparts unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and agriculture. The compound's molecular formula is , and it has a molecular weight of approximately 141.17 g/mol.
This compound is synthesized primarily from 3-amino-1,2,4-triazole through alkylation methods. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. Heterocycles are significant in pharmaceuticals and agrochemicals due to their biological activities.
The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the following steps:
The industrial production may utilize continuous flow reactors for efficiency, optimizing yield and purity through advanced purification techniques such as chromatography or crystallization.
The molecular structure of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol can be represented by its canonical SMILES notation: CC1=NN=C(N1C)CCO
. The InChI key for this compound is ULPGQHJHTYYIDN-UHFFFAOYSA-N
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 141.17 g/mol |
IUPAC Name | 2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethanol |
InChI | InChI=1S/C6H11N3O/c1-5-7-8-6(3-4-10)9(5)2/h10H,3-4H2,1-2H3 |
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol can undergo several chemical reactions:
The major products from these reactions include:
The mechanism of action for 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol primarily involves its interaction with biological targets due to its triazole structure. Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis and have been studied for their antimicrobial properties.
The compound's hydroxyl group may also participate in hydrogen bonding with biological macromolecules, enhancing its potential therapeutic effects.
The compound is typically a colorless to light yellow liquid with moderate solubility in polar solvents due to its hydroxyl group.
Key chemical properties include:
Physical constants such as melting point and boiling point are not explicitly available but can be inferred based on similar compounds within the triazole class.
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol has potential applications in:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: